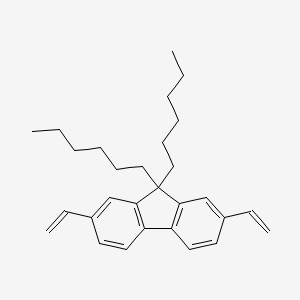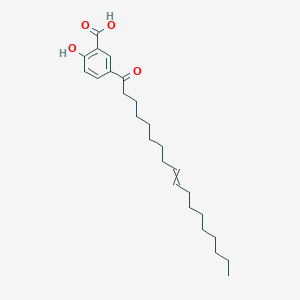![molecular formula C6H3F2N B14256613 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- CAS No. 177859-58-4](/img/structure/B14256613.png)
7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[410]hepta-2,4,6-triene, 1,5-difluoro- is a highly strained cyclopropene derivative This compound is notable for its unique structure, which includes a bicyclic framework with a nitrogen atom and two fluorine atoms
Preparation Methods
The synthesis of 7-Azabicyclo[410]hepta-2,4,6-triene, 1,5-difluoro- typically involves the photolysis of phenyldiazomethane in cryogenic matricesThe reaction is carried out in argon matrices at very low temperatures (around 3 K) to prevent rapid rearrangement via heavy-atom tunneling .
Chemical Reactions Analysis
7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- undergoes various types of chemical reactions, including rearrangement reactions facilitated by heavy-atom tunneling. The compound is highly photolabile and can efficiently rearrange to form cycloheptatetraene. Common reagents used in these reactions include phenyldiazomethane and argon matrices. The major product formed from these reactions is cycloheptatetraene .
Scientific Research Applications
This compound has several scientific research applications due to its unique structure and reactivity. In chemistry, it serves as a key intermediate in the study of arylcarbenes and their rearrangement mechanisms. In biology and medicine, its derivatives are explored for potential pharmaceutical applications, particularly in the development of new drugs. In the industrial sector, it is used in the synthesis of various organic compounds and materials .
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- involves heavy-atom tunneling, which limits its lifetime and observability. The fluorine substituents play a crucial role in stabilizing the compound by raising the barrier for tunneling rearrangement. This allows the compound to be characterized under specific conditions, such as in cryogenic matrices .
Comparison with Similar Compounds
Similar compounds to 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- include other bicycloheptatrienes and their derivatives. For example, benzobicyclo[4.1.0]hepta-2,4,6-trienes are also studied for their rearrangement mechanisms and stability. The uniqueness of 7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro- lies in its fluorine substituents, which significantly affect its reactivity and stability compared to other similar compounds .
Properties
CAS No. |
177859-58-4 |
|---|---|
Molecular Formula |
C6H3F2N |
Molecular Weight |
127.09 g/mol |
IUPAC Name |
2,6-difluoro-7-azabicyclo[4.1.0]hepta-1(7),2,4-triene |
InChI |
InChI=1S/C6H3F2N/c7-4-2-1-3-6(8)5(4)9-6/h1-3H |
InChI Key |
HRCZMIJGBKTRSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2(C(=N2)C(=C1)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


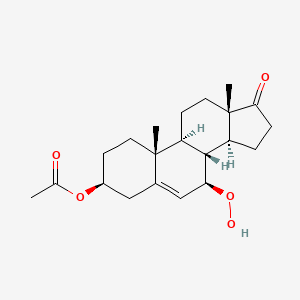
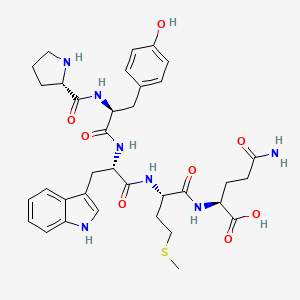
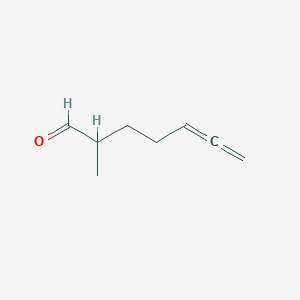
![2,2'-(1,4-Phenylene)bis[5-(trichloromethyl)-1,3,4-oxadiazole]](/img/structure/B14256551.png)
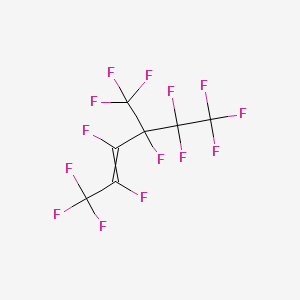
![Benzamide, N-(aminocarbonyl)-3-[(iodoacetyl)amino]-](/img/structure/B14256565.png)

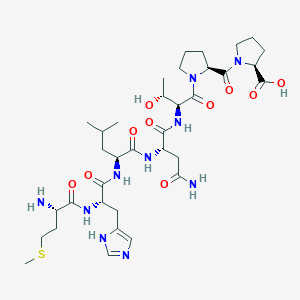
![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)
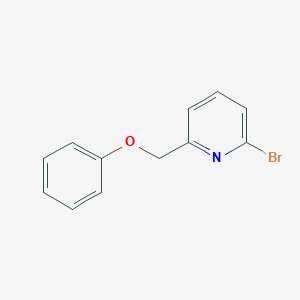
![2-[(3-Chlorophenyl)methoxy]-6-hydroxybenzoic acid](/img/structure/B14256596.png)
